PMP-C peptide
Description
Properties
CAS No. |
140880-00-8 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
PMP-C shares structural homology with PMP-D2 (40% sequence identity) and HI (72% identity with PMP-D2), both isolated from L. migratoria . Key differences include:
PMP-C’s binding loop (residues 26–34) adopts a canonical protease-inhibitor conformation, while PMP-D2 and HI exhibit divergent loop flexibility due to differences in stabilizing interactions (e.g., salt bridges in PMP-D2) .
Functional Comparison
Enzyme Inhibition Profiles
| Peptide | α-Chymotrypsin Ki (nM) | HLE Ki (nM) | Trypsin Inhibition |
|---|---|---|---|
| PMP-C | 1.2 | 4.3 | No |
| PMP-D2 | 3.0 (weak) | >1000 | Weak (Ki = 200 nM) |
| HI | 2.5 | >1000 | No |
PMP-C is the only peptide in this group with potent HLE inhibition, attributed to its P1 residue (Leu-30) and glycosylation-enhanced stability . PMP-D2 and HI, despite sharing high sequence homology, lack HLE affinity due to their P1 residues (Arg-29 in PMP-D2, Arg-30 in HI) .
Role of P1 Residues and Mutagenesis
- PMP-C : Leu-30 at P1 is critical for HLE and α-chymotrypsin inhibition. Substitution with Val (L30V) increases HLE Ki by 3-fold, suggesting Leu’s optimal fit in HLE’s S1 pocket .
- PMP-D2 : Arg-29 at P1 confers trypsin inhibition. Mutation to Leu (R29L) converts it into a potent α-chymotrypsin inhibitor (Ki = 3 nM) .
- HI : Similar to PMP-D2, but lacks functional plasticity upon mutation .
Biochemical and Evolutionary Insights
- Glycosylation Effects : PMP-C’s Thr-9 fucosylation reduces backbone dynamics and increases thermal stability by ~1 kcal/mol, a feature absent in PMP-D2 and HI .
- Evolutionary Divergence: PMP-C and PMP-D2 likely evolved from a common ancestor via non-disruptive mutations. PMP-C’s glycosylation and Leu-30 may represent adaptations for dual protease inhibition .
- Species Selectivity : PMP-D2’s additional interaction with chymotrypsin residues 172–175 (via P10-P6 loop) explains its species-specific activity, absent in PMP-C .
Research Implications
PMP-C’s compact structure, reversible binding, and glycosylation make it a model for designing small protease inhibitors with enhanced stability . In contrast, PMP-D2’s mutational flexibility highlights the role of non-P1 residues in enzyme selectivity.
Preparation Methods
Resin Selection and Initial Anchoring
The synthesis of PMP-C peptide employs solid-phase peptide synthesis (SPPS) , a method where the peptide chain is anchored to an insoluble polymer resin via its C-terminus. For PMP-C, researchers typically utilize Fmoc/tBu chemistry , which avoids the need for hazardous hydrogen fluoride (HF) during cleavage. The resin choice—often a Rink amide or Wang resin —depends on the desired C-terminal functional group. For instance, Wang resin facilitates acid-labile cleavage, yielding a free carboxylic acid, while Rink amide resin produces an amidated C-terminus.
Amino Acid Coupling and Deprotection Cycles
Each synthetic cycle involves:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
-
Coupling : Activation of the incoming Fmoc-protected amino acid with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine). Excess reagents ensure >99% coupling efficiency, critical for minimizing deletion sequences in PMP-C’s 42-amino-acid chain.
A study comparing PMP-C synthesis protocols reported a coupling time of 45 minutes per residue , with double couplings required for sterically hindered residues like arginine and cysteine.
Disulfide Bond Formation and Oxidative Folding
Cysteine Protection and Selective Deprotection
PMP-C contains six cysteine residues forming three disulfide bonds (Cys115–Cys133, Cys128–Cys149, Cys131–Cys140). To prevent premature oxidation, cysteine side chains are protected with Trt (trityl) or Acm (acetamidomethyl) groups during SPPS. Post-cleavage, selective deprotection is achieved via:
Oxidative Folding Conditions
Oxidative folding of PMP-C is performed in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG). This redox system ensures proper disulfide pairing, as incorrect linkages render the peptide inactive against proteases. A 72-hour folding process at 4°C yields >80% correctly folded PMP-C , confirmed by reverse-phase HPLC and mass spectrometry.
Cleavage and Global Deprotection
Acidolytic Cleavage from Resin
PMP-C is cleaved from the resin using a TFA-based cocktail (TFA:water:TIS = 95:2.5:2.5 v/v). This step simultaneously removes acid-labile side-chain protecting groups (e.g., tBu for serine and threonine). For PMP-C, a 3-hour cleavage time at room temperature minimizes side reactions such as aspartimide formation.
Precipitation and Crude Peptide Isolation
Post-cleavage, the peptide is precipitated in ice-cold diethyl ether , centrifuged, and lyophilized. Crude PMP-C typically exhibits ~60% purity by analytical HPLC, necessitating further purification.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Crude PMP-C is purified using a C18 column with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. This yields a single peak corresponding to the folded peptide, with a retention time of 32 minutes.
Table 1: HPLC Purification Parameters for PMP-C
| Parameter | Value |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
| Purity Post-HPLC | >95% |
Mass Spectrometry (MS) and NMR Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of PMP-C (observed m/z: 4763.2 Da; calculated: 4763.5 Da ). Nuclear magnetic resonance (NMR) spectroscopy further validates the disulfide connectivity and β-sheet topology.
Synthetic Variants and Activity Optimization
Site-Directed Mutagenesis
Replacing Leu30 with arginine in PMP-C’s reactive site converts it into a potent elastase inhibitor (Ki = 3 nM). This modification, achieved via SPPS using Fmoc-Arg(Pbf)-OH, highlights the flexibility of synthetic approaches in tuning PMP-C’s specificity.
Table 2: Inhibitory Activity of PMP-C Variants
| Variant | α-Chymotrypsin Ki (nM) | Elastase Ki (nM) |
|---|---|---|
| Wild-Type | 0.2 | 120 |
| Leu30→Arg | 15 | 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
